N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a mesitylsulfonyl group, an oxazinan ring, and an oxalamide moiety, making it a unique molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps. The process begins with the formation of the oxazinan ring, followed by the introduction of the mesitylsulfonyl group. The final step involves the coupling of the oxazinan derivative with the oxalamide moiety under controlled conditions. Common reagents used in these reactions include mesitylsulfonyl chloride, oxalyl chloride, and various amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The mesitylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The mesitylsulfonyl group can act as an electrophile, while the oxazinan ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-((3-(tosyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
- N1-((3-(mesitylsulfonyl)-1,3-piperazin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
Uniqueness
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is unique due to the presence of the mesitylsulfonyl group and the oxazinan ring, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S/c1-16-12-17(2)22(18(3)13-16)34(30,31)27-10-7-11-33-21(27)15-26-24(29)23(28)25-14-19-8-5-6-9-20(19)32-4/h5-6,8-9,12-13,21H,7,10-11,14-15H2,1-4H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVFBJXGVKNSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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